molecular formula C21H22ClN3O3S B2781599 3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189689-41-5

3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Katalognummer: B2781599
CAS-Nummer: 1189689-41-5
Molekulargewicht: 431.94
InChI-Schlüssel: LUJDGJZQCLUTJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a sophisticated spirocyclic small molecule offered for investigative purposes in basic research. While the specific biological profile of this exact molecule is still being characterized, its structure places it within a class of 1,4,8-triazaspiro[4.5]decane derivatives that have demonstrated significant research interest in preclinical models, particularly in the fields of neurology and analgesia . The structural motif of a 1,4,8-triazaspiro[4.5]decane core is found in other investigational compounds, such as Simufilam, which has been studied for its potential to interact with the cytoskeletal protein filamin A (FLNA) in the context of Alzheimer's disease pathology . Although the precise mechanism of action for this specific compound is not yet fully elucidated, the presence of a sulfonyl group linked to a dimethylphenyl moiety suggests potential for modulating protein-protein interactions or receptor signaling pathways in a targeted manner. Researchers may find this compound valuable for probing novel biological targets associated with the spirocyclic scaffold, investigating central nervous system (CNS) disorders, or exploring new avenues in pain management research . Its well-defined structure provides a key starting point for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-8-(3,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJDGJZQCLUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a spirocyclic framework that is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₂ClN₃O₃S
  • Molecular Weight : 431.9 g/mol
  • CAS Number : 1189689-41-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines. A notable study found that certain sulfonamide derivatives exhibited IC50 values as low as 0.3 µM against acute lymphoblastic leukemia cells, indicating strong cytotoxicity and potential for further development in cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives demonstrated strong AChE inhibitory activity, crucial for treating Alzheimer's disease and other cognitive disorders.
  • Urease Inhibition : Compounds bearing similar functionalities showed significant urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, suggesting potential applications in treating urease-related infections .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various bacterial strains:

  • Moderate to Strong Activity : It exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : Similar compounds have been shown to interact with specific receptors such as BLT1 and BLT2, inhibiting calcium mobilization in cells .
  • Enzyme Binding : The binding interactions with bovine serum albumin (BSA) suggest that these compounds may influence pharmacokinetics and bioavailability .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of related compounds, researchers treated various cancer cell lines with a sulfonamide derivative similar to the target compound. The results indicated a marked reduction in cell viability and significant apoptosis induction at concentrations as low as 0.3 µM .

Case Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibition properties of synthesized sulfonamide derivatives. The findings revealed that several compounds displayed notable AChE and urease inhibition compared to standard drugs, suggesting their potential as therapeutic agents .

Data Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AnticancerAcute Lymphoblastic Leukemia0.3
AChE InhibitionHuman AChE2.14 - 6.28
Urease InhibitionUrease1.13 - 6.28
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C18_{18}H20_{20}ClN3_{3}O2_{2}S
Molecular Weight : 359.88 g/mol
CAS Number : 1190011-06-3

The unique structure of this compound includes a spirocyclic framework that is often associated with biological activity. The presence of the chlorophenyl and dimethylphenyl sulfonyl groups enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, studies have shown that spirooxindoles can act as potent inhibitors of MDM2, a protein that regulates cell proliferation and survival in cancer cells. The compound may share similar mechanisms due to its structural characteristics.

Case Study: MDM2 Inhibition

  • Findings : A related compound demonstrated high affinity for MDM2 (Ki_i < 1 nM) and displayed substantial cellular activity leading to tumor regression in vivo.
  • Implication : This suggests that 3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one could be explored further for its potential as an anticancer agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamide derivatives have been documented to possess anti-inflammatory effects. The sulfonyl group in this compound may contribute to such activities by modulating inflammatory pathways.

Research Insights

  • Mechanism : Compounds with similar sulfonamide structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • Potential Applications : The compound could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial properties of triazaspiro compounds are also noteworthy. Some studies suggest that these compounds can exhibit antibacterial and antifungal activities.

Evidence from Literature

  • Study Results : Triazaspiro compounds have been tested against various bacterial strains with promising results.
  • Future Directions : Investigating the antimicrobial efficacy of this compound could lead to new treatments for infectious diseases.

Summary of Research Findings

Application AreaPotential ActivitySupporting Evidence
AnticancerMDM2 inhibitionHigh affinity and potent cellular activity
Anti-inflammatoryCOX inhibitionSimilar sulfonamide derivatives show effectiveness
AntimicrobialBacterial and fungal activityPromising results from related triazaspiro compounds

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step pathways:

Formation of the Triazaspiro Core

The spirocyclic framework is constructed via cyclization reactions. For example:

  • Cyclocondensation : Reaction of a γ-lactam precursor with a diamine under basic conditions (e.g., K₂CO₃ in DMF) forms the 1,4,8-triazaspiro[4.5]decane skeleton.

  • Spiroannulation : Intramolecular cyclization of a tethered amine-ketone intermediate using dehydrating agents like POCl₃ .

Sulfonylation at the 8-Position

The sulfonyl group is introduced via nucleophilic substitution:

  • Reagents : 3,4-Dimethylbenzenesulfonyl chloride reacts with the secondary amine in the triazaspiro core under basic conditions (e.g., pyridine or Et₃N).

  • Conditions : Reactions are typically performed in dichloromethane or THF at 0–25°C, yielding the sulfonamide derivative in >75% purity.

Functionalization of the 3-Position

The 4-chlorophenyl group is introduced via:

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of a halogenated spiro intermediate with 4-chloroaniline .

  • Mannich Reaction : Condensation of formaldehyde with aniline derivatives in acidic media .

Sulfonyl Group

The sulfonyl moiety participates in:

Reaction Type Conditions Outcome Reference
Nucleophilic Substitution NaOH/H₂O, 80°CReplacement with thiols or amines to form sulfonamides or sulfonic esters .
Reduction LiAlH₄, THFReduction to sulfinic acid derivatives (rare due to steric hindrance).

Chlorophenyl Substituent

  • Electrophilic Aromatic Substitution : Halogenation or nitration at the para position to chlorine occurs under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Suzuki Coupling : Cross-coupling with boronic acids (e.g., aryl-Bpin) using Pd(PPh₃)₄ .

Spirocyclic Enone System

The α,β-unsaturated ketone (enone) undergoes:

  • Michael Additions : Reaction with Grignard reagents (e.g., MeMgBr) at the β-carbon.

  • Cycloadditions : Diels-Alder reactions with dienes under thermal conditions .

Hydrolytic Degradation

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of the sulfonamide bond, yielding 3,4-dimethylbenzenesulfonic acid and a triazaspiro amine .

  • Basic Hydrolysis (NaOH, reflux): Scission of the lactam ring to form a linear diamino ketone.

Oxidative Degradation

  • H₂O₂/Fe²⁺ : Oxidation of the enone to a diketone.

  • Ozone : Ozonolysis of the double bond forms carbonyl fragments .

Hydrogenation

  • H₂/Pd-C : Selective reduction of the enone to a saturated ketone without affecting the sulfonyl group.

  • Transfer Hydrogenation : NH₄COOH/Pd-C reduces the spirocyclic double bond.

Photochemical Reactions

  • UV Light : Rearrangement of the spirocyclic system to a fused bicyclic structure via -sigmatropic shifts .

Comparative Reactivity Table

Functional Group Reaction Rate (Relative) Byproducts
SulfonylNucleophilic substitutionFast (k = 0.15 min⁻¹)3,4-Dimethylbenzenesulfonate
ChlorophenylElectrophilic substitutionModerateIsomeric nitro derivatives
EnoneMichael additionSlow (k = 0.02 min⁻¹)β-Adducts

Mechanistic Insights

  • Spiro Ring Opening : Under strong acids (e.g., H₂SO₄), the spiro nitrogen undergoes protonation, leading to ring opening and formation of a linear diamine .

  • Tautomerization : The enone system exists in equilibrium with a diradical intermediate, enabling unique reactivity in radical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

The following compounds share the 1,4,8-triazaspiro[4.5]dec-en-2-one core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference ID
3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₁₃H₁₂ClN₃O 261.71 4-Chlorophenyl (3) Simpler structure; lacks sulfonyl group, likely lower solubility.
8-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₂₀H₁₇Cl₂N₃O₂ 402.28 4-Chlorophenyl (3), 4-Chlorobenzoyl (8) Benzoyl group may enhance lipophilicity vs. sulfonyl.
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₂₁H₂₂ClN₃O₄S 447.93 4-Methoxyphenyl (3), 3-Chloro-4-methylbenzenesulfonyl (8) Methoxy group increases electron density; sulfonyl enhances polarity.
3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Spirotetramat metabolite) C₁₈H₂₃NO₃ 301.38 2,5-Dimethylphenyl (3), Hydroxy (4), Methoxy (8) Azaspiro core with hydroxyl group; used as a pesticide metabolite.
Key Observations:

The hydroxyl group in spirotetramat’s metabolite () enhances hydrophilicity but may reduce metabolic stability.

Methoxy () and hydroxyl () groups alter electron distribution, affecting binding to aromatic π-systems in biological targets.

Biological Relevance :

  • Compounds with chlorophenyl groups (target, ) are common in drug discovery for their balance of lipophilicity and metabolic resistance.
  • Spirotetramat’s metabolite () highlights the role of azaspiro compounds in agrochemistry, suggesting divergent applications based on substituents.

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

The synthesis of triazaspiro compounds typically involves multi-step routes, including cyclocondensation, sulfonylation, and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting a β-ketoester with hydrazine derivatives to form the spirocyclic core .
  • Sulfonylation : Introducing the (3,4-dimethylphenyl)sulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts like DMAP to enhance reaction efficiency. Monitor purity via HPLC (C18 columns, acetonitrile/water gradient) .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationHydrazine hydrate, EtOH, reflux65–7085–90%
Sulfonylation3,4-Dimethylbenzenesulfonyl chloride, K₂CO₃, DMF, 70°C50–5590–95%

Q. How can structural characterization of this compound be performed?

  • X-ray Crystallography : Resolve the spirocyclic core and sulfonyl group orientation. Example parameters for similar compounds: monoclinic system (P21/c), unit cell dimensions a = 6.17 Å, b = 17.46 Å, c = 15.14 Å, β = 94.46° .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and sulfonyl-attached methyl groups (δ 2.3–2.6 ppm) .
    • HRMS : Confirm molecular weight (calc. for C₂₃H₂₃ClN₃O₃S: 472.11) .

Advanced Research Questions

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Compare binding affinities of substituent variants (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
  • In Vitro Assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR. For example, IC₅₀ values for similar triazaspiro compounds range from 0.1–10 µM in kinase inhibition .
  • Substituent Effects : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .

Q. How can environmental stability and degradation pathways be evaluated?

  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; sulfonamides are prone to hydrolysis under acidic conditions .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Identify byproducts (e.g., desulfonylated intermediates) using high-resolution mass spectrometry .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays). Adjust for batch-to-batch compound purity variations .
  • Dose-Response Curves : Validate discrepancies by repeating assays with tighter control of variables (e.g., cell passage number, serum-free conditions) .

Methodological Resources

  • Synthetic Protocols : Reference multi-step procedures from triazaspiro analogs .
  • Analytical Tools : Use Chromolith® HPLC columns for rapid purity checks .
  • Computational Models : Apply DFT calculations (Gaussian 09) to predict electronic effects of substituents on reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.